molecular formula C6H13NO2S B1671406 L-Ethionine CAS No. 13073-35-3

L-Ethionine

Cat. No. B1671406
CAS RN: 13073-35-3
M. Wt: 163.24 g/mol
InChI Key: GGLZPLKKBSSKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ethionine is a non-proteinogenic amino acid structurally related to methionine, with an ethyl group in place of the methyl group . It is an antimetabolite and methionine antagonist. It prevents amino acid incorporation into proteins and interferes with cellular use of adenosine triphosphate (ATP) . It is highly toxic and is a potent carcinogen .


Synthesis Analysis

L-Methionine is synthesized in engineered Escherichia coli. The enzyme O-succinylhomoserine sulfhydrylase involved in thiolation of OSH to form homocysteine was overexpressed in the engineered strain E. coli W3110 IJAHFEBC/PAm, resulting in L-methionine production .


Molecular Structure Analysis

L-Ethionine has a molecular formula of C6H13NO2S, an average mass of 163.238 Da, and a monoisotopic mass of 163.066696 Da .


Chemical Reactions Analysis

Methyltransferases (MTases) play an important role in the functioning of living systems, catalyzing the methylation reactions of DNA, RNA, proteins, and small molecules, including endogenous compounds and drugs .


Physical And Chemical Properties Analysis

L-Ethionine has a density of 1.2±0.1 g/cm3, a boiling point of 310.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 60.6±6.0 kJ/mol and a flash point of 141.5±26.5 °C .

Scientific Research Applications

Impact on Protein Synthesis

L-Ethionine, an ethyl analogue of methionine, has been studied for its effects on protein synthesis. In the liver of rats, L-Ethionine produces an inhibition of protein synthesis. This inhibition affects the incorporation of amino acids into proteins and the increase in enzyme activities related to protein metabolism. Interestingly, methionine administration counteracts most effects of ethionine, suggesting a specific metabolic interaction between methionine and ethionine (Villa-Treviño, Shull, & Farber, 1963).

DNA and RNA Hypomethylation

L-Ethionine is recognized for its capacity to hypomethylate DNA and RNA. This property is significant in cellular processes, such as DNA synthesis inhibition in human lymphocytes. It’s hypothesized that L-Ethionine's hypomethylating activity may influence the error-prone ligation of unrepaired lesions in DNA, affecting the frequency of chromosomal events like sister chromatid exchanges (Perticone, De Salvia, Tanzarella, & Palitti, 1984).

Role in Cell Differentiation and Gene Expression

L-Ethionine has been identified as an inducer of differentiation in murine erythroleukemia cells. It leads to the accumulation of globin mRNA and the formation of hemoglobin in a subset of cells. This induction is related to the inhibition of methylation in DNA and tRNA, suggesting a potential role in the regulation of gene expression (Christman, Price, Pedrinan, & Acs, 1977).

Mutagenic Properties in Plants

Research on the mutagenic effects of L-Ethionine in plants, specifically in soybean and maize, indicates that it enhances somatic mutation frequency. This highlights L-Ethionine's potential role in studying genetic mutations and variances in plant species (Fujii, 1981).

Influence on tRNA

L-Ethionine, notably in rat liver, ethylates macromolecules like tRNA. The highest specific activity in tRNA was identified in lysine-tRNA2, indicating a targeted interaction of L-Ethionine with specific tRNAmolecules (Kuchino, Sharma, & Borek, 1978).

Inhibitory Effects on Enzyme Synthesis

Studies have shown that L-Ethionine inhibits the synthesis of various enzymes, such as invertase in yeast and phenylalanine ammonia lyase in potato disks. Its inhibitory effects are generally reversible by the addition of methionine, supporting the idea of its role as a methionine antagonist (Stone, Whitty, & Cherry, 1970).

Effects on Cellular Proliferation and DNA Methylation

L-Ethionine has been explored for its influence on the cellular proliferation of cancer cells. It acts as an inhibitor of methionine adenosyltransferase reactions, suggesting potential applications in cancer research and treatment. Moreover, it leads to the production of methyl-deficient DNA in regenerating rat liver, indicating its role in DNA methylation processes (DeFELICE, Rosenberg, Matias, & Orentreich, 1988).

Potential Memory Function Influence

Research indicates that L-Ethionine might affect memory functions in rats. It appears to interfere with learned responses without significantly impacting motor activity, suggesting a potential influence on aspects of memory functioning (Lloyd & Lewis, 1979).

Selectivity in Ethylation of Nuclear Proteins

L-Ethionine selectively ethylates rat liver nuclear proteins. The proteins most affected are those insoluble in specific salt solutions, indicating a highly selective interaction with certain nuclear proteins (Friedman, Shull, & Farber, 1969).

Safety And Hazards

L-Ethionine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-amino-4-ethylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLZPLKKBSSKCX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020578
Record name Ethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Ethionine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14172
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

/ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE. /ETHIONINE/, ... The mechanism by which ethionine induces fatty liver is thought to be due to the inhibition of synthesis of very low density lipoprotein. ... The synthesis of lipoprotein is correlated with liver estradiol receptor concn, /an examination/ of the effect of ethionine on estradiol receptor concn in rat liver /was examined/. Estradiol receptor concn in both cytosolic and nuclear fractions were greatly decr by a single injection of ethionine at a dose of 0.5 mg/kg bw. In particular, the decr in nuclear receptor concn was observed a few hr after the injection and correlated with the decr in triglyceride content in the very low density lipoprotein fraction. /Data suggests/ that liver estradiol receptor is involved in the pathogenesis of ethionine induced fatty liver of rats.
Record name (L)-ETHIONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

L-Ethionine

Color/Form

Crystals

CAS RN

13073-35-3
Record name L-Ethionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13073-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Homocysteine, S-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ethyl-L-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX1BN24WZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (L)-ETHIONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

272-274 °C (decomposes)
Record name (L)-ETHIONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

1-carboxy-3-ethylsulfonyl-propylamine; 1-carboxy-4-methylthiobutyl amine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Ethionine
Reactant of Route 2
Reactant of Route 2
L-Ethionine
Reactant of Route 3
Reactant of Route 3
L-Ethionine
Reactant of Route 4
Reactant of Route 4
L-Ethionine
Reactant of Route 5
Reactant of Route 5
L-Ethionine
Reactant of Route 6
Reactant of Route 6
L-Ethionine

Citations

For This Compound
2,510
Citations
NE Rawson, PM Ulrich… - American Journal of …, 1994 - journals.physiology.org
… means would also trigger feeding, we gave rats L-ethionine (ETH), an amino acid analogue that reduces ATP in liver by trapping adenosine as S-adenosyl-L-ethionine. ETH-treatment …
Number of citations: 23 journals.physiology.org
N Mendelsohn, J Michl, HS Gilbert, G Acs… - Cancer Research, 1980 - AACR
… evidence suggest that L-ethionine or one of … L-ethionine can act as an inducing agent for erythroid maturation of Friend erythroleu kemia cells (2). We report here that 2 m@L-ethionine …
Number of citations: 42 aacrjournals.org
M Arshad, WT Frankenberger - Plant and Soil, 1990 - Springer
Glasshouse experiments were conducted to evaluate the influence of L-methionine (L-MET) and L-ethionine (L-ETH) added to soil on the growth of corn (Zea mays L.) and tomato (…
Number of citations: 49 link.springer.com
S Impano, H Yang, EM Shepard, R Swimley… - Angewandte …, 2021 - Wiley Online Library
… We present synthesis of the SAM analog S-adenosyl-l-ethionine (SAE) and show SAE is a mechanistically equivalent SAM-alternative for HydG, both supporting enzymatic turnover of …
Number of citations: 19 onlinelibrary.wiley.com
H Tanaka, N Esaki, K Soda - Enzyme and Microbial Technology, 1985 - Elsevier
… When L-methionine is incubated with the enzyme in the presence of ethanethiol, the formation of o~-ketobutyrate is markedly diminished, and a new sulphur amino acid, L-ethionine, is …
Number of citations: 155 www.sciencedirect.com
P Zabos, DA Kyner, R Seide-Kehoe, G Acs… - … et Biophysica Acta (BBA …, 1978 - Elsevier
… 32P i into DNA, is severely inhibited when the incubation medium contains L-ethionine (Table I). In contrast, L-ethionine has little effect on either the transport of Pi or thymidine or on the …
Number of citations: 14 www.sciencedirect.com
AE Pegg - Biochemical Journal, 1972 - portlandpress.com
… livers of rats treated with 0.5g of L-ethionine/kg body wt. were … liver by using S-adenosyl-L-ethionine as an ethyl donor, but … of S-adenosyl-L-ethionine inhibited ethylation oftRNA by 44%…
Number of citations: 44 portlandpress.com
BJ Ortwerth, GD Novelli - Cancer Research, 1969 - AACR
… DNA and tRNA isolated from the livers of rats receiving 100 .scof L-ethionine-ethyl-1- â… L-ethionine-12 C was injected in amounts 1—10times greater than that present in the L-ethionine…
Number of citations: 69 aacrjournals.org
T Lialiaris, D Mourelatos… - Cytogenetic and Genome …, 1987 - karger.com
Vitamin C (vit C) at 2 mM enhanced sister chromatid exchange (SCE) frequencies induced by Thiotepa (THIO) or L-ethionine (L-ETH) in cultured human lymphocytes. However, when vit …
Number of citations: 30 karger.com
H Tanaka, N Esaki, K Soda - Biochemistry, 1977 - ACS Publications
… The amino acids producedfrom L-methionine with 1-propanethiol, 1-butanethiol, a-toluenethiol, and benzenethiol were purified in the same way as L-ethionine and were identified as …
Number of citations: 188 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.